molecular formula C19H26O3 B1673672 alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone CAS No. 83677-24-1

alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

Cat. No. B1673672
CAS RN: 83677-24-1
M. Wt: 302.4 g/mol
InChI Key: DFPYHQJPGCODSB-LCYFTJDESA-N
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Description

Alpha-(3,5-di-tert-butyl-4-hydroxybenzylidene)-gamma-butyrolactone is a chemical compound that has been studied for its potential applications in various fields. It has been identified as a new anti-inflammatory drug .


Molecular Structure Analysis

The molecule consists of 26 Hydrogen atoms, 19 Carbon atoms, and 3 Oxygen atoms . It contains a total of 49 bonds, including 23 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .

properties

IUPAC Name

(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPYHQJPGCODSB-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

CAS RN

83677-24-1
Record name KME 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083677241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 2
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 3
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 4
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 5
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone
Reactant of Route 6
alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone

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